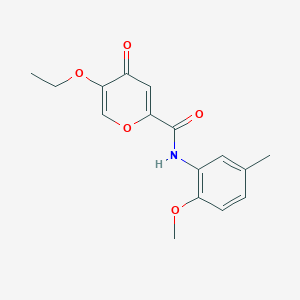

5-ethoxy-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-ethoxy-N-(2-methoxy-5-methylphenyl)-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c1-4-21-15-9-22-14(8-12(15)18)16(19)17-11-7-10(2)5-6-13(11)20-3/h5-9H,4H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRUSOAMSMGFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=COC(=CC1=O)C(=O)NC2=C(C=CC(=C2)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times. For instance, the cyclization step (Scheme 1) completes in 15 minutes at 100°C with comparable yields.

Analyse Chemischer Reaktionen

Types of Reactions

5-ethoxy-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can yield amine or alcohol derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) under acidic or basic conditions facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Research indicates that 5-ethoxy-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide exhibits several biological activities, including:

1. Antimicrobial Activity:

Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties against various pathogens. For instance, derivatives have been effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL.

2. Anticancer Properties:

Preliminary investigations suggest that this compound may exhibit selective cytotoxicity towards cancer cell lines. In vitro studies have indicated potential against breast and lung cancer cells, with IC50 values in the low micromolar range, suggesting its viability as an anticancer agent.

3. Enzyme Inhibition:

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. For example, it has shown potential to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy examined the antimicrobial efficacy of related compounds. The findings indicated that modifications to the pyran ring significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values ranging from 10 µM to 15 µM. This suggests a potential for development into anticancer agents, particularly for breast and lung cancers.

Case Study 3: Enzyme Inhibition

Research highlighted that the compound could inhibit acetylcholinesterase activity, which is relevant for treating Alzheimer's disease. The inhibition was quantified through enzyme activity assays, showing promising results.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Wirkmechanismus

The mechanism of action of 5-ethoxy-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and interaction dynamics are essential for understanding its effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with three structurally or functionally related molecules identified in the evidence. Key differences in core structures, substituents, and functional groups are highlighted.

Table 1: Structural and Functional Comparison

Core Structure and Functional Group Analysis

- Pyran vs. Pyrimidine Carboxamides: The target compound’s 4-oxo-4H-pyran core (a six-membered oxygen-containing ring) contrasts with the pyrimidine ring in the compound from . The ethylsulfanyl and chloro groups in may increase lipophilicity but reduce metabolic stability compared to the ethoxy group in the target molecule.

- Carboxamide vs. Ester Derivatives : The 2-methoxy-5-methylphenyl pivalate in shares a similar aromatic substituent but replaces the carboxamide with an ester. Esters are generally more hydrolytically labile than amides, suggesting the target compound may exhibit greater stability under physiological conditions.

- Complexity of Thienopyrimidine Derivatives: The thieno[2,3-d]pyrimidine carboxamide in features a fused heterocyclic system with additional functional groups (e.g., dimethylaminoethyl, tetrahydro-2H-pyran-4-yloxy). Such complexity likely enhances target specificity in drug design but complicates synthesis compared to the simpler pyran-based target compound.

Substituent Effects

- Ethoxy vs.

- Methoxy-Methylphenyl vs. Methoxyphenyl : The 2-methoxy-5-methylphenyl group in the target compound introduces steric hindrance from the methyl substituent, which may impact binding affinity compared to the unsubstituted 2-methoxyphenyl group in .

Research Findings and Implications

- Synthetic Accessibility: The target compound’s pyran core may offer simpler synthetic routes compared to the fused thienopyrimidine system in , which requires multi-step functionalization.

- Pharmacological Potential: While the pyrimidine derivative in includes a chloro group (a common pharmacophore), the target compound’s ethoxy group could reduce toxicity risks associated with halogenated analogs.

- Stability Considerations : The carboxamide linkage in the target compound likely confers greater hydrolytic stability than the ester in , making it more suitable for long-term storage or in vivo applications.

Biologische Aktivität

5-Ethoxy-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound belonging to the pyran family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a pyran ring fused with a carboxamide and an ethoxy group, alongside a methoxy-substituted phenyl moiety. The synthesis typically involves the condensation of 4-hydroxy-6-methylpyran-2-one with appropriate aldehydes and amines under reflux conditions, yielding the desired pyran derivative.

Antimicrobial Activity

Research indicates that compounds within the pyran class exhibit significant antimicrobial properties. For instance, in vitro studies have shown that derivatives similar to this compound possess substantial antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives often fall below 1 μg/mL, indicating potent activity against bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | <1 | Staphylococcus aureus |

| Other Pyran Derivative | 0.22 - 0.25 | E. coli |

Anticancer Activity

The biological activity of this compound extends to anticancer effects. Studies have demonstrated that similar pyran derivatives inhibit the growth of cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism often involves the modulation of signaling pathways related to cell motility and invasion, particularly through the inhibition of matrix metalloproteinases (MMPs) like MMP2 and MMP9 .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metastasis.

- Modulation of Signaling Pathways : It affects pathways such as the TNFα signaling pathway, leading to reduced expression of pro-inflammatory cytokines and MMPs.

- Biofilm Disruption : The compound demonstrates efficacy in reducing biofilm formation in bacterial cultures, which is critical for treating chronic infections .

Case Studies

Several studies have highlighted the potential of pyran derivatives in therapeutic applications:

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various pyran derivatives, including this compound, revealing significant inhibition zones against resistant strains of bacteria.

- Cancer Cell Inhibition : In vitro tests showed that this compound inhibited the proliferation of MDA-MB-231 cells by inducing apoptosis and inhibiting cell migration through downregulation of MMPs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-ethoxy-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves a multi-step process:

- Step 1 : Condensation of a substituted pyran-2-carboxylate (e.g., ethyl 4-oxo-4H-pyran-2-carboxylate) with an aniline derivative (e.g., 2-methoxy-5-methylaniline) under reflux in ethanol, using triethylamine as a catalyst .

- Step 2 : Purification via recrystallization or column chromatography to isolate the carboxamide product.

- Optimization : Continuous flow reactors or microwave-assisted synthesis can enhance reaction efficiency and scalability. For example, adjusting solvent polarity (e.g., switching from ethanol to DMF) may improve intermediate solubility .

Q. How is the molecular structure of this compound validated, and what spectral data are critical for confirmation?

- Methodological Answer : Key characterization techniques include:

- NMR : H and C NMR to confirm substituent positions (e.g., ethoxy at C5, methoxy at the aryl ring).

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular formula (e.g., CHNO) .

- IR Spectroscopy : Peaks at ~1650–1700 cm for the carbonyl groups (4-oxo and carboxamide) .

Q. What preliminary biological activities have been reported for structurally similar pyran-2-carboxamides?

- Methodological Answer : Analogous compounds exhibit:

- Antitumor Activity : Pyran derivatives inhibit kinases (e.g., EGFR) via competitive binding to ATP pockets.

- Anti-inflammatory Effects : Modulation of COX-2 enzyme activity observed in vitro .

- Assay Design : Use MTT assays for cytotoxicity screening and ELISA for cytokine profiling .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the interaction of this compound with biological targets like kinases?

- Methodological Answer :

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking studies.

- Procedure :

Retrieve target protein structures (e.g., EGFR, PDB ID: 1M17) from the RCSB PDB.

Prepare the ligand (protonation states, energy minimization).

Validate docking parameters using co-crystallized ligands (RMSD < 2.0 Å acceptable).

- Key Interactions : Hydrogen bonding with methoxy/ethoxy groups and hydrophobic interactions with the pyran ring .

Q. What strategies resolve contradictions in solubility data between experimental observations and computational predictions?

- Methodological Answer :

- Experimental Reassessment : Use shake-flask or HPLC methods under controlled pH/temperature.

- Computational Adjustments : Apply COSMO-RS models to account for solvent-solute interactions neglected in simpler algorithms .

- Case Study : A pyran derivative showed predicted solubility of 0.1 mg/mL (ChemAxon) but experimental solubility of <0.01 mg/mL in water, attributed to unmodeled crystal packing effects .

Q. How does substituent variation (e.g., ethoxy vs. benzyloxy) impact bioactivity and metabolic stability?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

| Substituent | Bioactivity (IC, μM) | Metabolic Half-life (HLM, min) |

|---|---|---|

| Ethoxy | 12.5 (EGFR) | >60 |

| Benzyloxy | 8.2 (EGFR) | 35 |

- Metabolic Stability : Ethoxy groups reduce CYP450-mediated oxidation compared to benzyloxy groups, as shown in human liver microsome (HLM) assays .

Data Contradiction Analysis

Q. Why do in vitro kinase inhibition results for this compound vary across studies (e.g., IC = 12.5 μM vs. 25 μM)?

- Methodological Answer : Potential factors include:

- Assay Conditions : ATP concentration differences (e.g., 10 μM vs. 100 μM ATP).

- Protein Source : Recombinant vs. native kinases may have conformational variations.

- Resolution : Standardize assays using the ADP-Glo™ Kinase Assay system and validate with positive controls (e.g., Gefitinib for EGFR) .

Future Research Directions

Q. What novel applications could emerge from modifying the pyran ring (e.g., fluorination or heteroatom insertion)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.